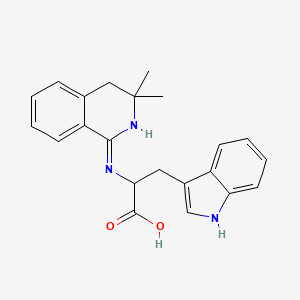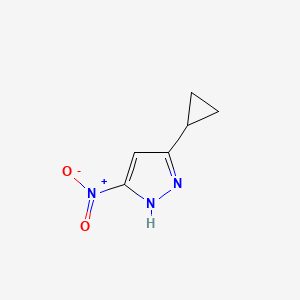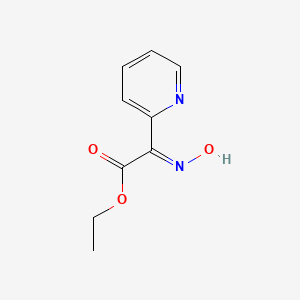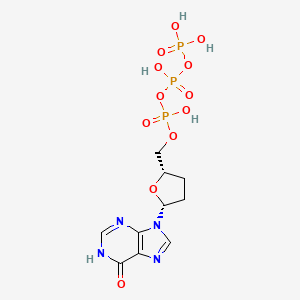![molecular formula C9H11N5O B1436621 (7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide CAS No. 1428139-20-1](/img/structure/B1436621.png)
(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide
Overview
Description
“(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide” is a chemical compound with the molecular formula C9H11N5O . It is used in various research and development applications .
Physical And Chemical Properties Analysis
The physical and chemical properties of a compound include characteristics such as boiling point, melting point, solubility, and stability. The predicted boiling point of “(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide” is 362.4±52.0 °C .
Scientific Research Applications
Chemical Inhibitors of Cytochrome P450 Isoforms
Pyrimidine derivatives have been explored as potent and selective chemical inhibitors of Cytochrome P450 (CYP) isoforms, which play a crucial role in drug metabolism and potential drug-drug interactions (DDIs). Selective inhibitors are vital for understanding the metabolism of various drugs and predicting DDIs, highlighting the importance of these compounds in pharmacokinetic research (Khojasteh et al., 2011).
Synthesis and Medicinal Applications
The synthesis and application of pyranopyrimidine cores have been a focus due to their broader synthetic applications and bioavailability, indicating the role of similar structures in developing medicinal and pharmaceutical products. These studies emphasize the potential of pyrimidine derivatives in drug development (Parmar, Vala, & Patel, 2023).
Tautomerism and Molecular Interactions
Research on tautomerism of nucleic acid bases, including pyrimidine bases, explores the effects of molecular interactions on tautomeric equilibria. This work is crucial for understanding genetic mutations and drug-DNA interactions, showcasing the importance of pyrimidine and its derivatives in genetics and molecular biology (Person et al., 1989).
Anti-Inflammatory Activity
Studies on substituted tetrahydropyrimidine derivatives have demonstrated potential in vitro anti-inflammatory activity. These findings suggest the applicability of pyrimidine derivatives in designing new anti-inflammatory agents, highlighting their significance in therapeutic research (Gondkar, Deshmukh, & Chaudhari, 2013).
Antimicrobial and Antifungal Agents
Pyrimidine derivatives have been identified as having a wide range of pharmacological activities, including antimicrobial and antifungal effects. This versatility underscores the potential of pyrimidine derivatives in developing new antimicrobial and antifungal therapies (Chiriapkin, 2022).
properties
IUPAC Name |
(7-methyl-4-oxo-3,5,6,8-tetrahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N5O/c1-14-3-2-6-7(4-14)12-9(11-5-10)13-8(6)15/h2-4H2,1H3,(H2,11,12,13,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOAVYSDKLWFGLQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2=C(C1)N=C(NC2=O)NC#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(7-Methyl-4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-d]pyrimidin-2-yl)cyanamide | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



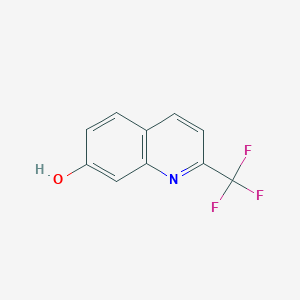
![5-methoxy-3-[(E)-2-(3-methyl-4-nitro-5-isoxazolyl)ethenyl]-1H-indole](/img/structure/B1436542.png)
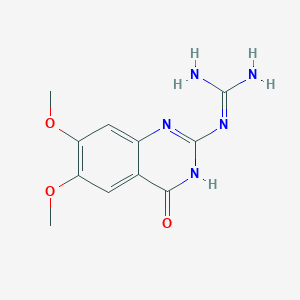

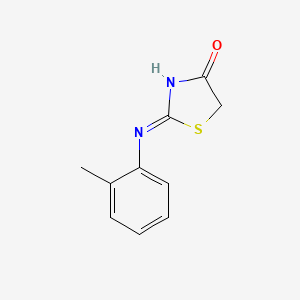
![1-(2-phenoxyethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B1436546.png)
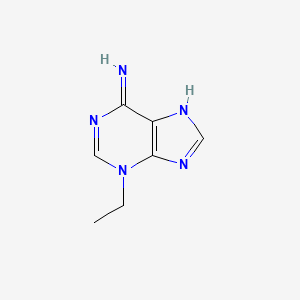
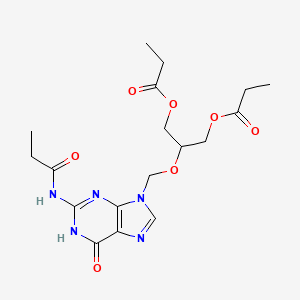
![2-Amino-7-((2R,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)-3-methyltetrahydrofuran-2-yl)-3H-pyrrolo[2,3-d]pyrimidin-4(7H)-one](/img/structure/B1436551.png)
![5-phenyl-7-[3-(trifluoromethyl)phenyl]-7H-pyrrolo[2,3-d]pyrimidin-4-ol](/img/structure/B1436553.png)
